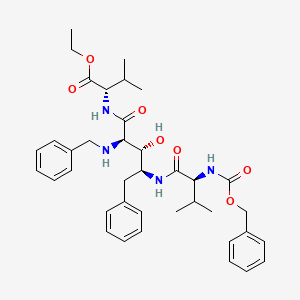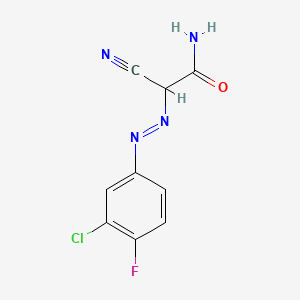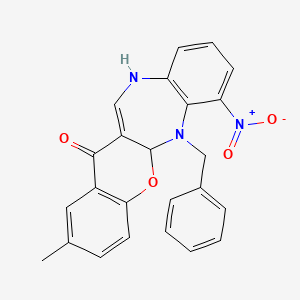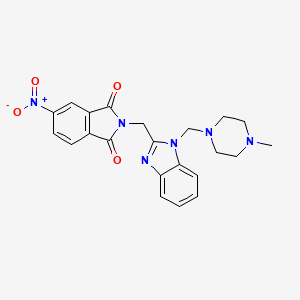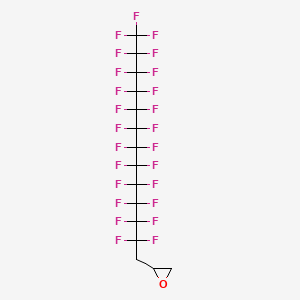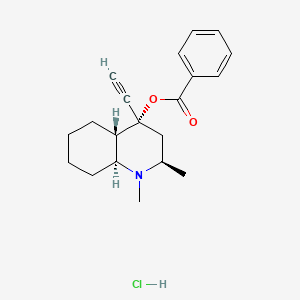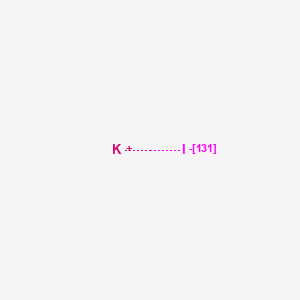
Potassium iodide I-131
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium iodide I-131 is a compound that combines potassium iodide with the radioactive isotope iodine-131. Iodine-131 is a beta and gamma-emitting radionuclide with a half-life of approximately 8.1 days . It is widely used in medical and industrial applications, particularly in the diagnosis and treatment of thyroid disorders .
準備方法
Potassium iodide I-131 is typically prepared by neutron irradiation of natural tellurium dioxide (TeO₂) in a nuclear reactor. The irradiated tellurium dioxide is then subjected to a dry distillation process to separate iodine-131 . The resulting iodine-131 is combined with potassium iodide to form this compound .
化学反応の分析
Potassium iodide I-131 undergoes several types of chemical reactions, including:
Oxidation: Potassium iodide can be oxidized to iodine (I₂) by oxidizing agents such as chlorine (Cl₂).
Reduction: Iodine can be reduced back to iodide ions (I⁻) using reducing agents.
Substitution: Potassium iodide can participate in substitution reactions, where the iodide ion is replaced by another halide ion.
Common reagents and conditions used in these reactions include chlorine for oxidation and various reducing agents for reduction. The major products formed from these reactions include iodine (I₂) and potassium chloride (KCl) .
科学的研究の応用
Potassium iodide I-131 has numerous scientific research applications, including:
Medicine: It is used in the treatment of hyperthyroidism and thyroid cancer.
Nuclear Medicine: It is used in diagnostic imaging to evaluate thyroid function and detect thyroid abnormalities.
Industrial Applications: Iodine-131 is used as a gamma-emitting radioactive tracer in hydraulic fracturing to determine the injection profile and location of fractures.
作用機序
The mechanism of action of potassium iodide I-131 involves the uptake of iodine-131 by the thyroid gland. Once absorbed, the beta radiation emitted by iodine-131 causes cellular damage and death, effectively reducing thyroid tissue and treating hyperthyroidism and thyroid cancer . The gamma radiation emitted allows for imaging and diagnostic purposes .
類似化合物との比較
Potassium iodide I-131 can be compared with other iodine isotopes and compounds, such as:
Iodine-123: A less toxic isotope used primarily for diagnostic imaging due to its lower radiation dose.
Potassium iodate (KIO₃): Used as an iodine supplement in salt and for thyroid blocking in radiation emergencies.
Sodium iodide I-131: Another form of iodine-131 used for similar therapeutic purposes.
This compound is unique in its dual role as both a therapeutic and diagnostic agent, leveraging the properties of iodine-131 for targeted treatment and imaging .
特性
CAS番号 |
13823-30-8 |
|---|---|
分子式 |
IK |
分子量 |
170.0044 g/mol |
IUPAC名 |
potassium;iodine-131(1-) |
InChI |
InChI=1S/HI.K/h1H;/q;+1/p-1/i1+4; |
InChIキー |
NLKNQRATVPKPDG-LAIFMVDKSA-M |
異性体SMILES |
[K+].[131I-] |
正規SMILES |
[K+].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(4-Methoxyphenyl)-5-pyrrol-1-ylpyrazol-4-yl]propanoic acid;morpholine](/img/structure/B12709424.png)

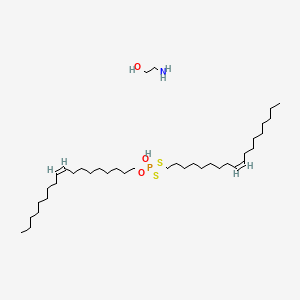

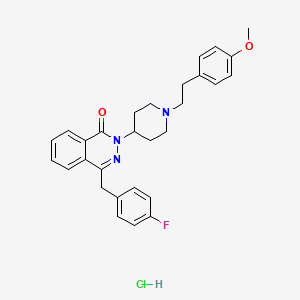
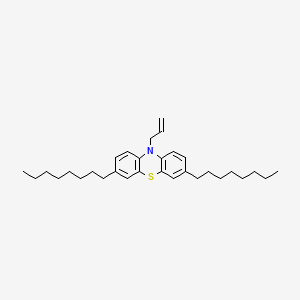
![methyl (1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylate](/img/structure/B12709481.png)
